

Quantum Chemical Calculations for N,N'-Divinylurea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-Divinylharnstoffe*

Cat. No.: *B15396702*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of N,N'-Divinylurea. While direct experimental and computational studies on N,N'-Divinylurea are not extensively reported in current literature, this document outlines a robust computational methodology based on well-established practices for similar urea derivatives. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into the structural, electronic, and spectroscopic properties of N,N'-Divinylurea and its analogues, which are of interest in polymer chemistry and drug development. The protocols detailed herein leverage Density Functional Theory (DFT), a versatile and accurate method for studying organic molecules.

Introduction

Urea and its derivatives are a cornerstone in organic chemistry and pharmacology, exhibiting a wide range of biological activities and serving as versatile building blocks in materials science. N,N'-Divinylurea, with its reactive vinyl groups, presents a particularly interesting case for polymerization and as a scaffold in medicinal chemistry. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions.

Quantum chemical calculations offer a powerful, non-experimental route to elucidate these molecular properties with high accuracy.[1] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics such as molecular orbitals and charge distributions.[2] This guide provides a standardized protocol for conducting such calculations on N,N'-Divinylurea, drawing from established methodologies for related compounds.

Theoretical Background

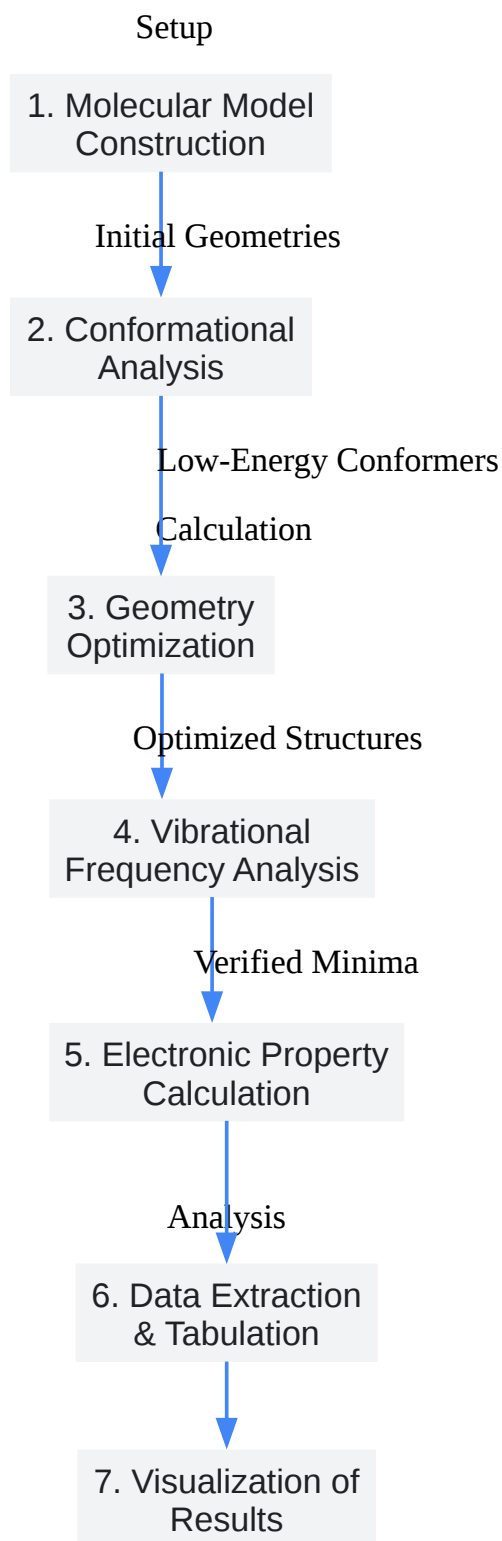
The recommended computational approach is Density Functional Theory (DFT). DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is computationally less demanding than other high-level methods while providing a good balance of accuracy for a wide range of molecular systems, particularly for organic molecules.[3]

A typical DFT calculation requires the selection of a functional and a basis set.[4]

- **Functional:** The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, offering reliable results for geometries and energies.[5][6]
- **Basis Set:** A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311G, is recommended for this type of system. It is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (*) and hydrogen atoms () to accurately describe anisotropic electron density, which is crucial for systems with heteroatoms and double bonds.
[7]

Proposed Computational Workflow

A systematic workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the proposed computational pipeline for the quantum chemical analysis of N,N'-Divinylurea.



[Click to download full resolution via product page](#)

Caption: A typical workflow for quantum chemical calculations.

Detailed Computational Protocol

This section provides a step-by-step protocol for the quantum chemical characterization of N,N'-Divinylurea. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[8]

4.1. Step 1: Molecular Model Construction

- **Build the 3D Structure:** Construct the N,N'-Divinylurea molecule using a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView).
- **Define Initial Conformations:** Due to rotation around the C-N bonds, several conformers (e.g., cis-cis, cis-trans, trans-trans with respect to the carbonyl group) are possible. It is crucial to build all plausible initial structures to identify the global minimum energy conformer.

4.2. Step 2: Geometry Optimization

- **Select Level of Theory:** Specify the B3LYP functional and the 6-311G** basis set.
- **Perform Optimization:** Run a geometry optimization calculation for each starting conformer. This procedure systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.
- **Convergence Criteria:** Use tight convergence criteria to ensure a true minimum is located.

4.3. Step 3: Vibrational Frequency Analysis

- **Perform Frequency Calculation:** Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G**).
- **Verify Minimum:** Confirm that the optimized structure corresponds to a true energy minimum by checking for the absence of imaginary frequencies. A stable molecule will have all real (positive) vibrational frequencies.
- **Thermodynamic Data:** This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4.4. Step 4: Electronic Property Calculation

- **Single-Point Energy:** Perform a single-point energy calculation on the final optimized geometry to obtain detailed electronic structure information.
- **Extract Properties:** From the output, extract key electronic properties, including:
 - Total energy
 - HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies
 - HOMO-LUMO gap (an indicator of chemical reactivity and electronic excitation energy)
 - Mulliken or Natural Bond Orbital (NBO) atomic charges
 - Dipole moment

Data Presentation (Exemplary Data)

The following tables present exemplary data that would be obtained from the calculations described above for the most stable conformer of N,N'-Divinylurea. These values are for illustrative purposes to demonstrate how results should be structured.

Table 1: Optimized Geometric Parameters (Exemplary) Bond lengths in Angstroms (Å), Bond and Dihedral Angles in Degrees (°)

Parameter	Atom(s)	Calculated Value
Bond Lengths		
C=O	1.23	
C-N	1.38	
N-C(vinyl)	1.42	
C=C(vinyl)	1.34	
Bond Angles		
N-C-N	115.0	
O=C-N	122.5	
C-N-C(vinyl)	125.0	
Dihedral Angle		
C(vinyl)-N-C-N	180.0 (trans)	

Table 2: Calculated Thermodynamic and Electronic Properties (Exemplary)

Property	Value	Units
Total Energy	-418.xxxxxx	Hartrees
Zero-Point Vibrational Energy	110.xx	kcal/mol
Enthalpy (298.15 K)	-418.xxxxxx	Hartrees
Gibbs Free Energy (298.15 K)	-418.xxxxxx	Hartrees
HOMO Energy	-6.5	eV
LUMO Energy	-0.8	eV
HOMO-LUMO Gap	5.7	eV
Dipole Moment	3.5	Debye

Table 3: Key Calculated Vibrational Frequencies (Exemplary)

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{C=O})$	1690	Carbonyl stretch
$\nu(\text{N-H})$	N/A	(No N-H in this molecule)
$\nu(\text{C=C})$	1640	Vinyl C=C stretch
$\delta(\text{N-C-N})$	1550	Urea backbone deformation
$\gamma(\text{=C-H})$	950	Vinyl C-H out-of-plane bend

Mandatory Visualizations

6.1. Molecular Structure of N,N'-Divinylurea

The following diagram shows a possible conformation of N,N'-Divinylurea with key atoms labeled.

Caption: Molecular structure of N,N'-Divinylurea.

Conclusion

This guide provides a comprehensive and actionable framework for conducting quantum chemical calculations on N,N'-Divinylurea. By following the detailed protocol using DFT with the B3LYP functional and 6-311G** basis set, researchers can obtain valuable insights into the geometric, thermodynamic, and electronic properties of this molecule. The resulting data can inform rational drug design, guide polymerization studies, and provide a deeper understanding of the fundamental chemistry of divinylurea and its derivatives. The structured approach to data presentation and visualization ensures that the computational results are clear, comparable, and ready for integration into broader research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 5. inpressco.com [inpressco.com]
- 6. Density functional theory (B3LYP/6-311+G**) study of some semicarbazones formation mechanism : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- To cite this document: BenchChem. [Quantum Chemical Calculations for N,N'-Divinylurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15396702#quantum-chemical-calculations-for-n-n-divinylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com